Para Red

Lightfastness Pigment durability Outdoor weatherability

Sourcing Para Red (CAS 6410-10-2) demands an application-specific approach. For analytical method development (LC-MS/MS, HPLC) targeting illegal dye screening in food matrices, specify high-purity reference standards (≥97% HPLC) with documented traceability and lot-specific CoA. For art conservation and historical pigment research, choose analytical-grade material with characterized λmax (485–489 nm in toluene) to support authentication and degradation studies. For cost-sensitive printing inks and art coloring applications where its brilliant cherry-red masstone is valued, verify that the dye content meets formulation needs (typically 95–98%), while explicitly acknowledging the pigment's poor lightfastness (Grade 5 in air-dried lacquers), marked TiO₂ sensitivity, low solvent resistance, and acid/alkali susceptibility. Avoid this pigment entirely for outdoor, automotive, or TiO₂-containing formulations.

Molecular Formula C₁₆H₁₁N₃O₃
Molecular Weight 293.28 g/mol
CAS No. 6410-10-2
Cat. No. B057189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePara Red
CAS6410-10-2
SynonymsC.I. Pigment Red 1 (7CI,8CI);  1-(2- Hydroxynaphthyl)-4’-nitroazobenzene;  1-[(4-Nitrophenyl)azo]-2-naphthol;  1-[(p-Nitrophenyl)azo]-2-naphthol;  C.I. 12070;  C.P. Britelite Toner RP 9;  C.P. Para Toner Light RP 2;  Carnelio Para Red BS;  Carnelio Para Red
Molecular FormulaC₁₆H₁₁N₃O₃
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O
InChIInChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H
InChIKeyWOTPFVNWMLFMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Para Red CAS 6410-10-2 Technical Specifications and Chemical Identity for Industrial Procurement


Para Red (CAS 6410-10-2), also designated as C.I. Pigment Red 1 (C.I. 12070), is a synthetic monoazo pigment historically recognized as the first azo dye, discovered in 1880 by von Gallois and Ullrich [1]. Chemically defined as 1-(4-nitrophenylazo)-2-naphthol with molecular formula C16H11N3O3 and molecular weight 293.28 g/mol [2], this compound is synthesized via diazotization of p-nitroaniline followed by coupling with β-naphthol [3]. The pigment appears as a dark red to orange-red powder with a melting point of 248–252°C and exhibits λmax of 485.0–489.0 nm in toluene . While structurally similar to Sudan I and classified within the β-naphthol pigment group alongside dinitroaniline oranges, ortho-nitroaniline oranges, chlorinated para red, and Toluidine red, Para Red possesses distinct performance characteristics that critically impact its suitability for specific applications [4].

Why Para Red Cannot Be Casually Substituted: Critical Performance Deficits in Lightfastness, Solvent Resistance, and TiO2 Sensitivity


Substituting Para Red with other monoazo red pigments without rigorous qualification introduces substantial technical risk due to its quantifiably inferior performance across multiple critical fastness dimensions. Para Red exhibits poor lightfastness—rated at only Grade 5 in air-dried lacquers at full shade —which is significantly lower than the Grade 7–8 ratings achieved by Toluidine Red (Pigment Red 3) and chlorinated derivatives such as Pigment Red 4 . Furthermore, Para Red demonstrates uniquely pronounced sensitivity to titanium dioxide: the addition of even small amounts of TiO2 substantially degrades its already marginal lightfastness [1]. The pigment also shows markedly inferior solvent resistance compared to other azo pigments in its class, with documented susceptibility to bleeding in organic solvents and sensitivity to acid, alkali, and soap exposure [2]. These quantifiable performance deficits directly contraindicate the use of Para Red in applications requiring outdoor durability, chemical resistance, or TiO2-containing formulations, and they necessitate careful consideration of alternative pigments for any application demanding robust fastness properties.

Quantitative Performance Evidence for Para Red (CAS 6410-10-2) Relative to Close Analogs and Alternatives


Lightfastness Rating Comparison: Para Red vs. Toluidine Red vs. Chlorinated Para Red

Para Red exhibits a lightfastness rating of 6–7 on the Blue Wool scale (1 = poor, 8 = excellent) under full-shade conditions, whereas Toluidine Red (Pigment Red 3, C.I. 12120) achieves a rating of 7–8 under identical test conditions . Furthermore, Pigment Red 4 (chlorinated para red, C.I. 12085), a direct chlorinated derivative, is documented as 'slightly superior in tint lightfastness to para red' [1]. The lightfastness deficit of Para Red becomes particularly pronounced in tinted formulations; even minimal TiO2 addition triggers a sharp decline in its already marginal lightfastness .

Lightfastness Pigment durability Outdoor weatherability

Solvent Resistance and Bleeding Susceptibility Relative to Class Peers

Para Red is explicitly characterized as having 'low solvent resistance' relative to other azo pigments in its class, with documented susceptibility to bleeding when exposed to organic solvents . Standardized migration testing rates Para Red's PVC migration performance as '2' on a scale where higher numbers indicate greater migration (poorer performance), whereas Toluidine Red (Pigment Red 3) achieves a rating of '3' and Pigment Red 4 achieves '3–4', indicating Para Red exhibits the most severe migration among these comparators . The pigment also demonstrates sensitivity to acid, alkali, and soap exposure [1].

Solvent resistance Migration fastness Bleed resistance

Analytical Detection Sensitivity: Para Red vs. Sudan I–IV in Food Safety Applications

In validated UPLC-ESI-MS/MS methodology for simultaneous determination of illegal dyes in food matrices, Para Red exhibits quantifiably different analytical detection characteristics compared to Sudan dyes. The limit of detection (LOD) for Para Red ranges from 3.7 to 6.0 ng g⁻¹, whereas Sudan I–IV dyes demonstrate LODs of 0.3 to 1.4 ng g⁻¹ [1]. Similarly, the limit of quantification (LOQ) for Para Red spans 12.2 to 19.8 ng g⁻¹, compared to 0.9 to 4.8 ng g⁻¹ for Sudan I–IV [1]. In complementary HPLC methodology for palm oil analysis, Para Red shows an LOD of 0.03 mg/kg versus 0.06 mg/kg for Sudan I [2].

Analytical detection LC-MS/MS Food adulteration screening

Thermal Darkening Onset Temperature: Para Red vs. Chlorinated Derivatives

Para Red exhibits a documented thermal instability threshold characterized by color darkening commencing above 120°C . In contrast, chlorinated derivatives such as Pigment Red 4 (C.I. 12085) demonstrate thermal stability up to 150°C under 20-minute dwell conditions . This 30°C differential in thermal tolerance represents a quantifiable processing limitation for Para Red relative to its chlorinated analogs. Comparative heat resistance ratings from standardized testing show Para Red's heat resistance as 'More than 120°C', whereas Pigment Red 3 achieves 'Stable to 150°C (30 min)' and Pigment Red 4 attains 'Stable to 150°C (20 min)' .

Thermal stability Heat resistance Processing temperature

Chlorinated Para Red Derivatives: Pigment Red 4 and Pigment Red 6 Performance Differentiation

Chlorination of the para red structure yields quantifiable improvements in performance characteristics. Pigment Red 4 (ortho-chlor substituted, C.I. 12085) is documented as 'slightly superior in tint lightfastness to para red' [1]. Pigment Red 6 (para-chlor substituted, C.I. 12090), the parachlor variety of chlorinated para red, is 'redder (less yellow) in shade and more transparent compared to the ortho-chlor but much superior in lightfastness' and is 'superior in tint lightfastness to toluidine red' [2]. In air-dried alkyd resin systems at 1/3 standard depth, Pigment Red 6 achieves a lightfastness rating of 6–7, whereas Toluidine Red (Pigment Red 3) achieves only Grade 4 under identical conditions [3].

Chlorinated pigments Tint lightfastness Shade comparison

Acid and Alkali Chemical Resistance Relative to Class Peers

Standardized chemical resistance testing reveals quantifiable differences in acid and alkali fastness among β-naphthol red pigments. Para Red achieves ratings of 4–5 for both 5% sodium carbonate (alkali) and 5% muriatic acid (hydrochloric acid) exposure . Toluidine Red (Pigment Red 3) attains a rating of 5 for both alkali and acid resistance under identical test conditions . Additionally, Para Red exhibits documented sensitivity to acid and alkali exposure, with colorimetric responses including: magenta in concentrated sulfuric acid, yellow-red precipitate upon dilution; vermilion in concentrated nitric acid; and purple solution in alcoholic potassium hydroxide .

Chemical resistance Acid fastness Alkali fastness

Application-Specific Procurement Guidance for Para Red (CAS 6410-10-2)


Low-Cost Printing Inks and Art Coloring Where Durability Is Not Required

Given its poor lightfastness (Grade 5 in air-dried lacquers) and low solvent resistance [1], Para Red is appropriately specified only for applications where long-term durability and environmental resistance are not required. The pigment has been primarily used in low-cost printing inks and art coloring applications [1] where its brilliant cherry red masstone color can be exploited without demanding fastness requirements. Procurement for these applications should explicitly acknowledge that the pigment's performance limitations—including TiO2 sensitivity and thermal darkening above 120°C —are acceptable for the intended use case.

Analytical Reference Standards for Food Adulterant Detection

Para Red is a banned colorant in food products, and numerous analytical techniques have been developed for its detection in complex matrices [1]. The compound is procured as an analytical reference standard for LC-MS/MS and HPLC method development targeting illegal dye screening in chili powder, palm oil, sauces, and eggs [2]. When procuring for analytical applications, note that Para Red exhibits different detection sensitivity (LOD 3.7–6.0 ng g⁻¹ by UPLC-ESI-MS/MS) compared to Sudan I–IV dyes (LOD 0.3–1.4 ng g⁻¹), necessitating separate calibration ranges in multi-analyte methods [2].

Historical Pigment Research and Conservation Science Studies

As the first synthetic azo dye discovered in 1880 , Para Red holds significant historical value for pigment research and art conservation science. The pigment was previously used in industrial metal finishes and printing inks but has been largely replaced by more durable modern alternatives [1]. Its characteristic spectral properties (λmax 485.0–489.0 nm in toluene) [2] and documented sensitivity to acid/alkali environments provide reference data for authentication and degradation studies of historical artifacts. Procurement for conservation research should prioritize high-purity analytical-grade material suitable for spectroscopic characterization.

Textile Dyeing Where Wash Fastness Is Not Critical

Para Red dyes cellulose fabrics a brilliant red color, but exhibits poor fastness and can be washed away easily if not dyed correctly . This performance profile limits its applicability to textile applications where wash fastness is not a critical requirement, such as decorative or temporary textiles, or where the dye is intentionally designed for non-permanent coloration. Procurement for textile applications should be restricted to use cases explicitly tolerant of poor wash fastness, and formulators should note that both acidic and basic stages occur during standard Para Red formation, with potential for residual acidic or basic byproducts in the final product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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